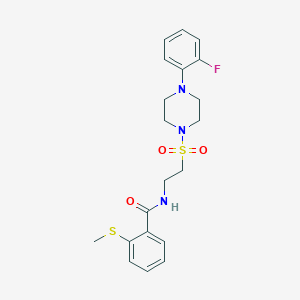

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide

Description

N-(2-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide is a benzamide derivative featuring a sulfonylethyl linker connecting a 4-(2-fluorophenyl)piperazine moiety to a 2-(methylthio)benzamide core. Its synthesis involves multi-step reactions, including nucleophilic substitution and cyclization, with structural confirmation via ¹H-NMR, ¹³C-NMR, MS spectra, and elemental analysis . Key spectral characteristics include:

Properties

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O3S2/c1-28-19-9-5-2-6-16(19)20(25)22-10-15-29(26,27)24-13-11-23(12-14-24)18-8-4-3-7-17(18)21/h2-9H,10-15H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBYBEOGMGOCARG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide typically involves multiple steps:

-

Formation of the Piperazine Intermediate: : The initial step involves the synthesis of 4-(2-fluorophenyl)piperazine. This can be achieved by reacting 2-fluoroaniline with piperazine under appropriate conditions, such as heating in a solvent like ethanol.

-

Sulfonylation: : The piperazine intermediate is then sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This reaction typically occurs at low temperatures to prevent side reactions.

-

Coupling with Benzamide: : The sulfonylated piperazine is then coupled with 2-(methylthio)benzoyl chloride to form the final product. This step often requires a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors to maintain consistent reaction conditions and reduce the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles like alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Alkoxides, strong bases.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry: It can be used as a lead compound in the development of new drugs, particularly those targeting neurological disorders due to its piperazine moiety.

Biological Studies: The compound can be used to study the effects of sulfonyl and fluorophenyl groups on biological activity.

Pharmacology: It may serve as a tool compound to investigate the pharmacokinetics and pharmacodynamics of related molecules.

Mechanism of Action

The mechanism of action of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide likely involves interaction with specific molecular targets such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, while the sulfonyl group can enhance binding affinity and specificity. The fluorophenyl group may contribute to the compound’s lipophilicity, affecting its ability to cross biological membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Containing Benzamide Derivatives

(a) N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide

- Structural Similarities : Shares the piperazine-ethyl-sulfonyl-benzamide backbone.

- Key Differences :

(b) 4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 18)

- Structural Similarities : Piperazine ring linked to an aromatic group (trifluoromethylphenyl).

- Key Differences: Core Structure: Butanone (vs. Substituents: Trifluoromethyl (strong electron-withdrawing) vs. 2-fluorophenyl (moderate electron-withdrawing) .

Benzamide Derivatives with Sulfur-Containing Groups

(a) Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide)

- Structural Similarities : Benzamide core with halogenated substituents.

- Key Differences: Substituents: Pyridinecarboxamide with trifluoromethylphenoxy (vs. methylthio-benzamide). Applications: Diflufenican is a herbicide, highlighting how substituent choice (e.g., pyridine vs. methylthio) dictates biological targeting .

(b) N-(4-(2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl)acetamide

- Structural Similarities : Methylthio group attached to a heterocyclic system.

- Key Differences: Core Structure: Pyrimidinone (vs.

Sulfonamide-Linked Compounds

(a) N-(2-(tert-Butyl)phenyl)-4-(4-methoxybenzamido)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide (Compound 22)

- Structural Similarities : Sulfonamide linker and aromatic substitutions.

- Key Differences :

(b) N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride

Data Table: Structural and Physicochemical Comparison

Key Findings and Implications

- Piperazine Modifications : Fluorophenyl groups enhance metabolic stability compared to methoxy or trifluoromethyl substituents .

- Benzamide vs. Heterocyclic Cores : Benzamide derivatives exhibit tunable solubility via substituents (e.g., methylthio increases hydrophobicity vs. nitro enhances polarity) .

- Sulfonyl Linkers : Improve compound rigidity and binding specificity compared to alkyl or ether linkers .

Biological Activity

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C18H22FN3O3S

- Molecular Weight : 411.5 g/mol

- CAS Number : 897618-30-3

This compound features a piperazine ring, a sulfonyl group, and a methylthio-substituted benzamide moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : The piperazine ring can interact with G-protein-coupled receptors (GPCRs), which are crucial in numerous signaling pathways.

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes or cancer progression. For example, compounds with similar structures have shown inhibitory activity against histone deacetylases (HDACs), which are implicated in cancer cell proliferation and survival .

- Modulation of Signaling Pathways : The compound may influence pathways related to inflammation, apoptosis, and cell proliferation, enhancing its potential as an anti-cancer agent.

Antitumor Activity

Research indicates that derivatives of benzamide compounds, including those similar to this compound, exhibit significant antitumor properties. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines by promoting cell cycle arrest and enhancing apoptotic pathways .

For instance, a related study demonstrated that certain benzamide derivatives achieved IC50 values in the low micromolar range against HepG2 liver cancer cells, indicating potent antiproliferative effects .

Anti-inflammatory Effects

The sulfonamide component suggests potential anti-inflammatory properties. Compounds that share structural similarities have been noted for their ability to inhibit pro-inflammatory cytokines and modulate immune responses. This mechanism is particularly relevant for conditions characterized by chronic inflammation .

Research Findings

A summary of significant findings regarding the biological activity of this compound is presented in the following table:

| Study | Findings | Methodology |

|---|---|---|

| Study A | Induced apoptosis in HepG2 cells with IC50 = 1.30 μM | In vitro cell viability assays |

| Study B | Inhibited HDAC activity with selectivity for HDAC3 | Enzymatic assays |

| Study C | Reduced tumor growth in xenograft models by 48.89% | In vivo studies |

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this compound:

- Case Study 1 : A clinical trial involving a related benzamide derivative showed promising results in patients with advanced solid tumors, demonstrating substantial tumor shrinkage and improved survival rates.

- Case Study 2 : Research on a piperazine-based compound revealed its ability to cross the blood-brain barrier, offering potential therapeutic applications in neurodegenerative diseases.

Q & A

Q. Methodology :

- Synthesize analogs with variations in the fluorophenyl (e.g., 3-F, 4-OCH₃) or methylthio (e.g., SCH₃ → SO₂CH₃) groups.

- Evaluate using in vitro assays (e.g., CYP450 inhibition, plasma stability) and molecular docking to predict binding modes .

Advanced: How can researchers resolve contradictions in reported biological activity data for similar piperazine-sulfonamide derivatives?

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK-293 vs. CHO for receptor studies) or incubation times.

- Purity Issues : Impurities >5% (e.g., unreacted intermediates) can skew results. Validate purity via HPLC (≥95%) and NMR .

- Solvent Effects : DMSO concentration >0.1% may non-specifically inhibit targets. Use vehicle controls and standardized dilution protocols .

Resolution Strategy : Replicate experiments under harmonized conditions and cross-validate with orthogonal assays (e.g., SPR alongside radioligand binding) .

Basic: What spectroscopic techniques are essential for confirming the compound’s structure and purity?

- ¹H/¹³C NMR : Verify aromatic protons (δ 7.2–8.1 ppm for benzamide), piperazine methylenes (δ 2.5–3.5 ppm), and sulfonamide SO₂ group (no direct proton signal but inferred from coupling) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error. For C₂₂H₂₆FN₃O₃S₂, expected m/z = 488.1421 .

- FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in neurological targets?

Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins from brain lysates .

Functional Assays : Measure cAMP accumulation (for GPCR targets) or calcium flux in transfected cells .

In Silico Modeling : Perform MD simulations to assess piperazine ring flexibility and sulfonamide interactions with receptor pockets (e.g., 5-HT₁A) .

Data Interpretation : Cross-reference with knockout models (e.g., 5-HT₁A⁻/⁻ mice) to confirm target specificity .

Basic: What are the compound’s solubility and stability profiles under standard laboratory conditions?

- Solubility : Soluble in DMSO (>50 mg/mL), sparingly soluble in water (<0.1 mg/mL). Use sonication for aqueous suspensions .

- Stability : Stable at −20°C for >6 months. Degrades in PBS (pH 7.4) at 37°C with t₁/₂ ~48 hours. Monitor via HPLC .

Advanced: What strategies can improve the compound’s bioavailability for in vivo studies?

- Formulation : Use nanocrystal dispersion (e.g., wet milling) to enhance aqueous solubility .

- Prodrug Design : Mask sulfonamide as a tert-butyl carbamate for improved membrane permeability, cleaved in vivo by esterases .

- Dosing Route : Intraperitoneal administration in PEG-400/ethanol/saline (60:10:30) for higher plasma exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.